奥去甲基文拉法辛 N-二聚体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

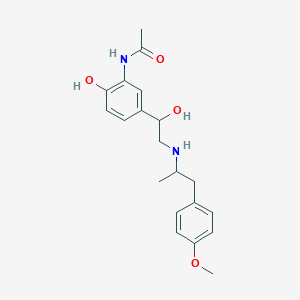

O-Desmethyl Venlafaxine N-Dimer is a chemical compound derived from O-Desmethyl Venlafaxine, which is an active metabolite of Venlafaxine. Venlafaxine is a widely used antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs).

科学研究应用

O-Desmethyl Venlafaxine N-Dimer has several scientific research applications across different fields:

作用机制

Target of Action

O-Desmethyl Venlafaxine N-Dimer primarily targets the serotonin (5-HT) and norepinephrine (NE) transporters in the central nervous system. These transporters are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus regulating the levels of these neurotransmitters in the brain .

Mode of Action

The compound inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their availability to bind to postsynaptic receptors. This action is believed to contribute to its antidepressant effects by improving mood and alleviating symptoms of depression .

Biochemical Pathways

By inhibiting the reuptake of serotonin and norepinephrine, O-Desmethyl Venlafaxine N-Dimer affects several downstream biochemical pathways. Increased levels of these neurotransmitters can modulate various signaling pathways involved in mood regulation, stress response, and neuroplasticity. This includes the activation of the cAMP response element-binding protein (CREB) pathway, which plays a crucial role in neurogenesis and synaptic plasticity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of O-Desmethyl Venlafaxine N-Dimer. For instance, extreme pH levels can affect the compound’s solubility and absorption. Additionally, interactions with other medications that inhibit or induce CYP2D6 can alter its metabolism, impacting its therapeutic efficacy and safety profile.

: DrugBank - Venlafaxine : DrugBank - Desvenlafaxine : JAMA Psychiatry - Dual Mechanisms of Action of Venlafaxine : DrugBank - Desvenlafaxine Pharmacokinetics : DrugBank - Venlafaxine Mechanism : JAMA Psychiatry - Venlafaxine Stability

生化分析

Biochemical Properties

O-Desmethyl Venlafaxine N-Dimer plays a significant role in biochemical reactions, particularly in the context of its parent compound’s metabolism. It interacts with various enzymes, including cytochrome P450 enzymes such as CYP2D6 and CYP3A4, which are crucial for its biotransformation. These interactions involve the oxidation and demethylation processes that convert venlafaxine into its active metabolites, including O-Desmethyl Venlafaxine N-Dimer. Additionally, this compound may interact with proteins involved in drug transport and metabolism, influencing its pharmacokinetics and dynamics .

Cellular Effects

O-Desmethyl Venlafaxine N-Dimer affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin and norepinephrine reuptake inhibition. This modulation can lead to changes in gene expression and cellular metabolism, impacting neurotransmitter levels and neuronal activity. The compound’s effects on cell signaling pathways are crucial for its antidepressant properties, as they help restore the balance of neurotransmitters in the brain .

Molecular Mechanism

The molecular mechanism of O-Desmethyl Venlafaxine N-Dimer involves its binding interactions with biomolecules, including neurotransmitter transporters and receptors. By inhibiting the reuptake of serotonin and norepinephrine, it increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This inhibition is achieved through competitive binding to the transporters, preventing the reabsorption of neurotransmitters into presynaptic neurons. Additionally, O-Desmethyl Venlafaxine N-Dimer may influence gene expression by modulating transcription factors and signaling cascades .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-Desmethyl Venlafaxine N-Dimer change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that O-Desmethyl Venlafaxine N-Dimer remains stable under specific conditions, but its degradation products may exhibit different biochemical properties. Long-term exposure to this compound can lead to sustained changes in cellular signaling and gene expression, which are essential for understanding its therapeutic potential and safety profile .

准备方法

The preparation of O-Desmethyl Venlafaxine N-Dimer involves several synthetic routes and reaction conditions. One common method includes the isolation of O-Desmethyl Venlafaxine impurities, such as ODV-Dimer and ODV-N-Dimer, followed by purification using chromatography techniques . The process typically involves the use of solvents like dichloromethane (CH₂Cl₂), methanol (MeOH), and water (H₂O) as eluents . Industrial production methods focus on optimizing yield and purity while minimizing impurities.

化学反应分析

O-Desmethyl Venlafaxine N-Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .

相似化合物的比较

O-Desmethyl Venlafaxine N-Dimer is similar to other metabolites of Venlafaxine, such as N-Desmethyl Venlafaxine and N,O-Didesmethyl Venlafaxine . it is unique in its dimeric structure, which may influence its pharmacological properties and interactions. Compared to its parent compound, Venlafaxine, O-Desmethyl Venlafaxine N-Dimer has distinct metabolic pathways and potential for different therapeutic applications .

Conclusion

O-Desmethyl Venlafaxine N-Dimer is a compound with significant scientific and medical relevance. Its preparation methods, chemical reactions, and applications in various fields highlight its importance in research and industry. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into its potential therapeutic benefits and unique properties.

属性

CAS 编号 |

1187545-61-4 |

|---|---|

分子式 |

C₃₂H₄₈N₂O₄ |

分子量 |

524.73 |

同义词 |

4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]methylamino]methyl]phenol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。